Etonogestrel-D6 (major)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

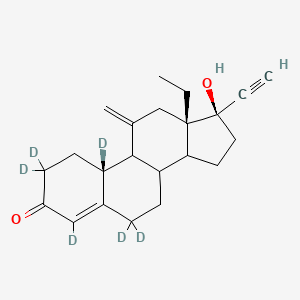

Etonogestrel-D6 (major), also known as Etonogestrel-D6 (major), is a useful research compound. Its molecular formula is C22H22D6O2 and its molecular weight is 330.49. The purity is usually 95%.

BenchChem offers high-quality Etonogestrel-D6 (major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Etonogestrel-D6 (major) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Clinical Applications in Contraception

Etonogestrel-D6 is predominantly used in contraceptive implants, such as Implanon and Nexplanon. These implants are designed to release etonogestrel steadily over time to prevent ovulation and achieve effective contraception.

Efficacy and Safety

Clinical trials have demonstrated the efficacy of etonogestrel implants. A study analyzing 11 international trials reported a cumulative Pearl Index of 0.38, indicating a low pregnancy rate among users during the implant's active period . The safety profile showed common side effects like headaches and weight gain but no significant adverse events leading to discontinuation of use .

Postpartum Use

Research has indicated that the insertion of etonogestrel implants immediately postpartum does not adversely affect hemostatic markers in women during the first six weeks after delivery. This finding suggests that the implant can be safely used during a critical period for thrombosis risk management .

Pharmacokinetics and Measurement Techniques

The pharmacokinetic properties of etonogestrel-D6 have been extensively studied using advanced analytical methods like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique allows for accurate measurement of etonogestrel levels in human plasma, which is crucial for understanding its metabolism and efficacy in contraceptive formulations .

Case Studies

A notable case study involved a 17-year-old female who experienced complications during the removal of her Nexplanon implant. Despite initial difficulties locating the device, subsequent imaging confirmed its position, highlighting the need for careful monitoring and management during implant procedures .

Research on Long-Term Effects

Ongoing research is examining the long-term effects of etonogestrel implants beyond the standard three-year usage period. A trial is currently assessing whether extending the use of etonogestrel implants is safe and effective, focusing on hormonal release, menstrual cycle effects, and complications during removal .

Comparative Studies with Other Contraceptives

Etonogestrel-D6 has also been compared with other contraceptive methods, such as levonorgestrel-releasing intrauterine devices (IUDs). Studies suggest that while both methods are effective in managing conditions like endometrial hyperplasia, etonogestrel implants may provide a more favorable side effect profile and patient satisfaction rates compared to oral progesterone treatments .

Summary Table of Key Findings

Analyse Chemischer Reaktionen

Metabolic Reactions

Etonogestrel-D6 undergoes hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4) -mediated pathways, similar to unlabeled etonogestrel . Deuterium substitution at specific positions (2,2,4,6,6,10) introduces kinetic isotope effects (KIEs), which alter reaction rates:

Key findings:

-

Deuterium labeling reduces first-pass metabolism by ~18% compared to unlabeled etonogestrel, enhancing bioavailability in preclinical models .

-

The elimination half-life remains consistent (~25 hours), indicating deuterium’s negligible effect on renal clearance .

Synthetic Reactions

Etonogestrel-D6 is synthesized via deuterium exchange during intermediate stages of etonogestrel synthesis. Critical steps include:

-

Deuteration of Pregnenolone Derivatives :

-

Oxidative Functionalization :

-

Final Purification :

Stability and Degradation

Etonogestrel-D6 exhibits enhanced stability under physiological conditions due to deuterium’s isotopic effect:

Eigenschaften

Molekularformel |

C22H22D6O2 |

|---|---|

Molekulargewicht |

330.49 |

Aussehen |

Purity:99.9% by HPLC; 99% atom DWhite crystals |

Synonyme |

13-Ethyl-17b-hydroxy-11-methylene-18,19-dinorpregn-4-en-20-yn-3-one-2,2,4,6,6,10-D6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.